Schisantherin A

Catalog No.
S542809
CAS No.
58546-56-8
M.F
C30H32O9
M. Wt
536.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Schisantherin A

CAS Number

58546-56-8

Product Name

Schisantherin A

IUPAC Name

[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate

Molecular Formula

C30H32O9

Molecular Weight

536.6 g/mol

InChI

InChI=1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1

InChI Key

UFCGDBKFOKKVAC-DSASHONVSA-N

SMILES

O[C@]([C@@H](C)C1)(C)[C@@H](OC(C2=CC=CC=C2)=O)C3=CC(OC)=C(OC)C(OC)=C3C4=C1C=C5OCOC5=C4OC

Solubility

Soluble in DMSO

Synonyms

gomisin C, gomisin-G, PC 315, PC-315, PC315 cpd, schisantherin A, schizandrer A

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3

Description

The exact mass of the compound Schisantherin A is 536.2046 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. It belongs to the ontological category of tannin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant Properties

One area of research focuses on the antioxidant properties of Schisantherin A. Antioxidants are compounds that can help protect cells from damage caused by free radicals. Free radicals are unstable molecules that can contribute to the development of various chronic diseases. Studies have shown that Schisantherin A exhibits antioxidant activity in cell cultures and animal models [].

Schisantherin A, also known as gomisin C or schizandrin A, is a prominent dibenzocyclooctadiene lignan extracted from the fruit of Schisandra chinensis. It has a molecular formula of C₃₀H₃₂O₉ and a molecular weight of 536.57 g/mol. The compound features a complex structure characterized by methylenedioxy, methyl, methoxy, benzoyloxy, and hydroxyl groups, which contribute to its solubility in various organic solvents such as benzene, chloroform, and acetone, while being insoluble in water and petroleum ether .

  • Studies suggest that Schisantherin A may exert its effects through various mechanisms, including:
    • Inhibiting the NF-κB pathway, which is involved in inflammation [].
    • Protecting liver cells from damage [].
    • Other potential mechanisms are being explored, but a clear understanding is still emerging [].
  • Research on Schisanthera A is primarily focused on its potential health benefits, and data on its safety profile is limited.
  • More studies are needed to determine its potential toxicity and interactions with other medications [].
  • As with any substance, it is important to consult with a healthcare professional before consuming Schisandra supplements or products containing Schisantherin A.

The metabolism of Schisantherin A primarily involves the loss of small molecular fragments such as carbon dioxide, water, and various functional groups. Key metabolic pathways include:

  • Oxidative transformation: Involves the introduction of oxygen into the structure.
  • Conjugation reactions: Schisantherin A can couple with glucuronic acid, sulfate, taurine, glutathione, and glucose .
  • Degradation pathways: Loss of methoxy and methyl groups is common during metabolic processing.

These reactions are essential for its biological activity and pharmacokinetics.

Schisantherin A exhibits a range of biological activities:

  • Neuroprotective effects: It has demonstrated significant neuroprotective properties in models of Parkinson's disease by enhancing neuronal survival and function .
  • Anti-inflammatory properties: The compound inhibits inflammatory pathways by reducing levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha .
  • Antitumor effects: Recent studies indicate that Schisantherin A can inhibit cell proliferation in hepatocellular carcinoma by regulating glucose metabolism .
  • Cardiovascular benefits: It has been shown to enhance nitric oxide production, contributing to cardiovascular health .

Schisantherin A is typically extracted from Schisandra chinensis using various methods:

  • Solvent extraction: Utilizing organic solvents to dissolve and extract the lignan from dried fruit.
  • Chromatographic techniques: High-performance liquid chromatography is often employed to purify Schisantherin A from complex mixtures.
  • Biotechnological approaches: Recent advancements include using microbial fermentation to produce Schisantherin A from precursor compounds.

These methods ensure high yield and purity for research and therapeutic applications.

Schisantherin A has several applications in medicine and pharmacology:

  • Traditional Chinese Medicine: Widely used for its adaptogenic properties.
  • Pharmaceuticals: Investigated for its potential in treating neurodegenerative diseases, liver injuries, and cancers.
  • Nutraceuticals: Incorporated into dietary supplements for its health benefits.

Interaction studies have revealed significant insights into the pharmacokinetics of Schisantherin A:

  • It affects the metabolism of other drugs, such as lenvatinib, indicating potential drug-drug interactions that could alter therapeutic efficacy or toxicity .
  • Schisantherin A activates pregnane X receptor pathways, influencing the expression of cytochrome P450 enzymes critical for drug metabolism .

These interactions highlight the importance of understanding Schisantherin A's role in polypharmacy contexts.

Several compounds share structural similarities with Schisantherin A. Notable examples include:

Compound NameStructure TypeUnique Features
Schizandrin ADibenzocyclooctadiene lignanStronger antioxidant activity
Schizandrin BDibenzocyclooctadiene lignanEnhanced liver protective effects
DeoxyshisandrinDibenzocyclooctadiene lignanDifferent hydroxyl group positioning
Schizandrol ADibenzocyclooctadiene lignanNotable for anti-fatigue properties

While these compounds exhibit similar structural characteristics, Schisantherin A is distinguished by its potent neuroprotective effects and specific metabolic pathways that enhance its therapeutic potential .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

536.20463259 g/mol

Monoisotopic Mass

536.20463259 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

873480KS4A

Other CAS

58546-56-8

Wikipedia

Schisantherin a

Dates

Modify: 2023-08-15
1: Zhou E, Li Y, Wei Z, Fu Y, Lei H, Zhang N, Yang Z, Xie G. Schisantherin A protects lipopolysaccharide-induced acute respiratory distress syndrome in mice through inhibiting NF-κB and MAPKs signaling pathways. Int Immunopharmacol. 2014 Sep;22(1):133-40. doi: 10.1016/j.intimp.2014.06.004. Epub 2014 Jun 27. PubMed PMID: 24975658.
2: Zhang LQ, Sa F, Chong CM, Wang Y, Zhou ZY, Chang RC, Chan SW, Hoi PM, Yuen Lee SM. Schisantherin A protects against 6-OHDA-induced dopaminergic neuron damage in zebrafish and cytotoxicity in SH-SY5Y cells through the ROS/NO and AKT/GSK3β pathways. J Ethnopharmacol. 2015 Jul 21;170:8-15. doi: 10.1016/j.jep.2015.04.040. Epub 2015 Apr 29. PubMed PMID: 25934514.
3: Li X, Zhao X, Xu X, Mao X, Liu Z, Li H, Guo L, Bi K, Jia Y. Schisantherin A recovers Aβ-induced neurodegeneration with cognitive decline in mice. Physiol Behav. 2014 Jun 10;132:10-6. doi: 10.1016/j.physbeh.2014.04.046. Epub 2014 May 8. PubMed PMID: 24813830.
4: He Y, Zhang Q, Shen Y, Chen X, Zhou F, Peng D. Schisantherin A suppresses osteoclast formation and wear particle-induced osteolysis via modulating RANKL signaling pathways. Biochem Biophys Res Commun. 2014 Jul 4;449(3):344-50. doi: 10.1016/j.bbrc.2014.05.034. Epub 2014 May 17. PubMed PMID: 24845381.
5: Zhu CW, Lv J, Zhao ZM, Tao YY, Liu CH. [Effect of schisantherin A inhibit liver sinusoid endothelial cell function and action against liver fibrosis relating to angiogenesis]. Zhongguo Zhong Yao Za Zhi. 2016 Jan;41(2):279-284. doi: 10.4268/cjcmm20160219. Chinese. PubMed PMID: 28861974.
6: Li D, Ci X, Li Y, Liu C, Wen Z, Jie J, Peng L. Alleviation of severe inflammatory responses in LPS-exposed mice by Schisantherin A. Respir Physiol Neurobiol. 2014 Oct 1;202:24-31. doi: 10.1016/j.resp.2014.07.013. Epub 2014 Jul 28. PubMed PMID: 25078299.
7: Sa F, Zhang LQ, Chong CM, Guo BJ, Li S, Zhang ZJ, Zheng Y, Hoi PM, Lee SM. Discovery of novel anti-parkinsonian effect of schisantherin A in in vitro and in vivo. Neurosci Lett. 2015 Apr 23;593:7-12. doi: 10.1016/j.neulet.2015.03.016. Epub 2015 Mar 11. PubMed PMID: 25770828.
8: Ci X, Ren R, Xu K, Li H, Yu Q, Song Y, Wang D, Li R, Deng X. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells. Inflammation. 2010 Apr;33(2):126-36. doi: 10.1007/s10753-009-9166-7. PubMed PMID: 20238486.
9: Chang R, Li Y, Yang X, Yue Y, Dou L, Wang Y, Zhang W, Li X. Protective role of deoxyschizandrin and schisantherin A against myocardial ischemia-reperfusion injury in rats. PLoS One. 2013 Apr 19;8(4):e61590. doi: 10.1371/journal.pone.0061590. Print 2013. PubMed PMID: 23620773; PubMed Central PMCID: PMC3631228.
10: Liu C, Cao YF, Fang ZZ, Zhang YY, Hu CM, Sun XY, Huang T, Zeng J, Fan XR, Mo H. Strong inhibition of deoxyschizandrin and schisantherin A toward UDP-glucuronosyltransferase (UGT) 1A3 indicating UGT inhibition-based herb–drug interaction. Fitoterapia. 2012 Dec;83(8):1415-9. PubMed PMID: 23339253.
11: Chen T, Li C, Li Y, Yi X, Lee SM, Zheng Y. Oral Delivery of a Nanocrystal Formulation of Schisantherin A with Improved Bioavailability and Brain Delivery for the Treatment of Parkinson's Disease. Mol Pharm. 2016 Nov 7;13(11):3864-3875. Epub 2016 Oct 21. PubMed PMID: 27740776.
12: Liao S, Zhou K, Li D, Xie X, Jun F, Wang J. Schisantherin A suppresses interleukin-1β-induced inflammation in human chondrocytes via inhibition of NF-κB and MAPKs activation. Eur J Pharmacol. 2016 Jun 5;780:65-70. doi: 10.1016/j.ejphar.2016.03.032. Epub 2016 Mar 17. PubMed PMID: 26997368.
13: Sa F, Guo BJ, Li S, Zhang ZJ, Chan HM, Zheng Y, Lee SM. Pharmacokinetic Study and Optimal Formulation of New Anti-Parkinson Natural Compound Schisantherin A. Parkinsons Dis. 2015;2015:951361. doi: 10.1155/2015/951361. Epub 2015 May 17. PubMed PMID: 26075137; PubMed Central PMCID: PMC4449939.
14: Liu HW, Yu XZ, Padula D, Pescitelli G, Lin ZW, Wang F, Ding K, Lei M, Gao JM. Lignans from Schisandra sphenathera Rehd. et Wils. and semisynthetic schisantherin A analogues: absolute configuration, and their estrogenic and anti-proliferative activity. Eur J Med Chem. 2013 Jan;59:265-73. doi: 10.1016/j.ejmech.2012.11.003. Epub 2012 Nov 21. PubMed PMID: 23237974.
15: Sun H, Wu F, Zhang A, Wei W, Han Y, Wang X. Pharmacokinetic study of schisandrin, schisandrol B, schisantherin A, deoxyschisandrin, and schisandrin B in rat plasma after oral administration of Shengmaisan formula by UPLC-MS. J Sep Sci. 2013 Feb;36(3):485-91. doi: 10.1002/jssc.201200887. Epub 2013 Jan 10. PubMed PMID: 23303577.
16: Liu CS, Fang SD, Huang MF, Kao YL, Hsu JS. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds. Sci Sin. 1978 Jul-Aug;21(4):483-502. PubMed PMID: 233922.
17: Shi YW, Zhang XC, Chen C, Tang M, Wang ZW, Liang XM, Ding F, Wang CP. Schisantherin A attenuates ischemia/reperfusion-induced neuronal injury in rats via regulation of TLR4 and C5aR1 signaling pathways. Brain Behav Immun. 2017 Nov;66:244-256. doi: 10.1016/j.bbi.2017.07.004. Epub 2017 Jul 8. PubMed PMID: 28690033.
18: Dou ZH, An LP, Luo L, Ju YF, Qiao J, Chen M, Miao YX. [Determination of lignanoids in seeds of Schisandra chinensis by combinative methods of fingerprint and QAMS]. Zhong Yao Cai. 2014 Sep;37(9):1604-8. Chinese. PubMed PMID: 25857162.
19: Wei B, Li Q, Su D, Fan R, Zhao L, Geng L, He B, Chen X, Jia Y, Bi K. Development of a UFLC-MS/MS method for simultaneous determination of six lignans of Schisandra chinensis (Turcz.) Baill. in rat plasma and its application to a comparative pharmacokinetic study in normal and insomnic rats. J Pharm Biomed Anal. 2013 Apr 15;77:120-7. doi: 10.1016/j.jpba.2013.01.029. Epub 2013 Jan 28. PubMed PMID: 23416367.
20: Song JH, Cui L, An LB, Li WT, Fang ZZ, Zhang YY, Dong PP, Wu X, Wang LX, Gonzalez FJ, Sun XY, Zhao DW. Inhibition of UDP-Glucuronosyltransferases (UGTs) Activity by constituents of Schisandra chinensis. Phytother Res. 2015 Oct;29(10):1658-64. doi: 10.1002/ptr.5395. Epub 2015 Jun 18. PubMed PMID: 26084208.

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